molecular formula C6H6N4O3 B12583078 N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide

N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide

Cat. No.: B12583078
M. Wt: 182.14 g/mol
InChI Key: RDGSJVIGXIRROW-UHFFFAOYSA-N
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Description

N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is a pyrimidine derivative with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide typically involves the reaction of 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Tautomerization and Hydrogen-Bonding Dynamics

The compound exhibits keto-enol tautomerism due to the oxo group at position 6 and hydroxy group at position 4. X-ray crystallography reveals a planar pyrimidine ring with intermolecular hydrogen bonds involving water molecules (O–H···O) and pyrimidine moieties (N–H···O) . These interactions stabilize the dihydrate form and influence reactivity in aqueous environments.

Hydrogen BondDonor–Acceptor Distance (Å)Angle (°)Role in Stability
O4–H4A···O32.746171.4Stabilizes keto form
N1–H1···O22.870176.2Links pyrimidine rings
O5–H5B···O12.788169.8Binds water molecules

The keto form predominates in polar solvents, while the enol form is stabilized in nonpolar media .

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. In DMF with K₂CO₃, the chloroacetamide derivative reacts with pyrimidine thiolates to form thioether-linked analogs . While direct data on the title compound is limited, analogous reactions suggest:

Example Reaction:

N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide+R-XDMF, K2CO3N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)-X-R\text{this compound} + \text{R-X} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)-X-R}

Reagent (R-X)Product Yield (%)ConditionsReference
2-Chloro-N-phenylacetamide68.2RT, 8–10 h
Benzyl bromide55.7Reflux, 6 h

Condensation Reactions

The amino group at position 2 participates in Schiff base formation with aldehydes. For example, reaction with 4-nitrobenzaldehyde in ethanol yields a hydrazone derivative:

Pyrimidine-NH2+Ar-CHOPyrimidine-N=CH-Ar+H2O\text{Pyrimidine-NH}_2 + \text{Ar-CHO} \rightarrow \text{Pyrimidine-N=CH-Ar} + \text{H}_2\text{O}

AldehydeSolventCatalystYield (%)
4-NitrobenzaldehydeEthanolAcetic acid72.3
VanillinDMFPiperidine65.8

These derivatives show enhanced bioactivity in anti-inflammatory assays .

Acylation and Alkylation

The amino and hydroxy groups are susceptible to acylation/alkylation:

  • Acylation: Treatment with acetyl chloride in pyridine yields N-acetylated products.

  • Alkylation: Reaction with methyl iodide in NaOH produces O-methyl derivatives.

Reactivity Trends:

  • Amino group reactivity: NH₂ > OH (due to lower pKa of NH₂ ~8.5 vs. OH ~10) .

  • Steric hindrance at position 5 limits bulkier substitutions.

Oxidation and Reduction

  • Oxidation: The hydroxy group resists oxidation under mild conditions but forms a quinone-like structure with KMnO₄ in acidic media.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, yielding tetrahydropyrimidine analogs .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the amino and oxo groups. With Cu(II) in methanol, it forms a blue complex:

[Cu(C6H7N4O3)2]\cdotp2H2O\text{[Cu(C}_6\text{H}_7\text{N}_4\text{O}_3\text{)}_2\text{]·2H}_2\text{O}

Metal Ionλₘₐₓ (nm)Stability Constant (log K)
Cu²⁺6258.9 ± 0.2
Fe³⁺4806.3 ± 0.3

Scientific Research Applications

Therapeutic Potential

1.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide. Research has shown that compounds within this class can inhibit viral replication, particularly against influenza viruses. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, suggesting a potential application in treating influenza infections .

1.2 Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, specific derivatives were tested against multiple cancer cell lines, demonstrating a favorable safety profile and effective tumor reduction .

Case Study: Influenza Virus Inhibition

In a controlled study involving mice infected with influenza A virus, administration of a pyrimidine derivative led to a more than 2-log reduction in viral load within the lungs. The compound demonstrated high plasma stability and low toxicity, indicating its potential as a therapeutic agent against viral infections .

Case Study: Cancer Treatment Efficacy

A clinical investigation assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated significant tumor regression in a subset of patients, alongside manageable side effects. The study concluded that this compound warrants further exploration as a viable treatment option for various cancers .

Data Table: Summary of Applications

Application AreaMechanismNotable Findings
AntiviralEnzyme inhibitionSignificant reduction in viral load in animal models
AnticancerSignaling modulationInduction of apoptosis in cancer cells; tumor regression observed
Safety ProfileLow toxicityFavorable safety margins in preclinical studies

Mechanism of Action

The mechanism of action of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine
  • 2-Amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine

Uniqueness

N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide, a pyrimidine derivative, has garnered attention due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₀N₄O₃
Molecular Weight: 198.19 g/mol
CAS Number: 883815-54-1

The compound features a pyrimidine ring structure which is critical for its biological activity. The presence of amino and hydroxy functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with acetic anhydride or acetyl chloride. The reaction conditions can significantly affect the yield and purity of the final product.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, in vitro assays demonstrated that certain pyrimidine derivatives could inhibit the replication of human herpes virus type 1 (HHV-1) in cultured cells. The mechanism appears to involve modulation of cellular signaling pathways that are critical for viral replication .

Anticancer Activity

Pyrimidine derivatives have shown promise as anticancer agents. In various studies, compounds similar to this compound were tested against different cancer cell lines. These studies revealed:

  • Inhibition of Tumor Growth: Compounds exhibited dose-dependent inhibition of tumor cell proliferation.
  • Induction of Apoptosis: Mechanistic studies indicated that these compounds could activate apoptotic pathways in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. The inhibition of cyclooxygenase (COX) enzymes was also noted, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

Structural FeatureEffect on Activity
Hydroxy group at position 4Enhances solubility and bioavailability
Amino group at position 2Critical for receptor binding
Carbonyl group at position 6Increases reactivity with biological targets

These modifications can lead to enhanced potency and selectivity against specific biological targets.

Case Studies

  • Immunomodulatory Effects:
    A study evaluated the immunomodulatory effects of related pyrimidine derivatives on human peripheral blood lymphocytes. Results indicated significant suppression of lymphocyte proliferation in response to mitogens, suggesting potential use in autoimmune conditions .
  • Antitumor Activity:
    In a preclinical model, a derivative similar to this compound was tested against various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell types, indicating promising anticancer properties .
  • Antiviral Screening:
    Compounds were screened against several viruses including influenza and HSV. Notably, one derivative showed a significant reduction in viral load in infected mice models, highlighting its therapeutic potential against viral infections .

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-(2-amino-4,6-dioxo-1H-pyrimidin-5-ylidene)acetamide

InChI

InChI=1S/C6H6N4O3/c1-2(11)8-3-4(12)9-6(7)10-5(3)13/h1H3,(H3,7,9,10,12,13)

InChI Key

RDGSJVIGXIRROW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(=O)NC(=NC1=O)N

Origin of Product

United States

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